![molecular formula C20H22FN3O3 B2820104 N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1049369-38-1](/img/structure/B2820104.png)
N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
The compound “N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide” is a chemical compound that has been studied for its potential inhibitory effects on Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Synthesis Analysis
The synthesis of this compound and its analogues has been studied with the aim of understanding their structure-activity relationship . The results showed that the presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring was essential for the inhibitory effects on ENT1 and ENT2 .Scientific Research Applications
Inhibitor of Equilibrative Nucleoside Transporters (ENTs)
Compounds with similar structures have been studied as inhibitors of Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis and regulation of adenosine function. Current inhibitors of ENTs are mostly ENT1-selective, but some compounds have shown more selectivity to ENT2 than to ENT1 .
Antiviral Activity
Indole derivatives, which share a similar structure with the compound , have been found to possess antiviral activity . These compounds could potentially be used in the development of new antiviral drugs .
Anti-inflammatory Activity
Indole derivatives have also been found to possess anti-inflammatory activity . This suggests that the compound could potentially be used in the treatment of inflammatory conditions .
Anticancer Activity
Indole derivatives have shown anticancer activity . This suggests that the compound could potentially be used in cancer treatment .
Anti-HIV Activity
Indole derivatives have shown anti-HIV activity . This suggests that the compound could potentially be used in the treatment of HIV .
Mechanism of Action
Target of Action
The primary target of this compound is the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
The compound interacts with its targets, the ENTs, by inhibiting their function . It has been found to be more selective to ENT2 than to ENT1 . The compound reduces the maximum rate of uridine uptake (Vmax) in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it is a non-competitive inhibitor .
Biochemical Pathways
The inhibition of ENTs affects the nucleotide synthesis pathway and the regulation of adenosine function . By inhibiting the transport of nucleosides, the compound can disrupt these pathways and their downstream effects.
Pharmacokinetics
The compound’s interaction with ents suggests it may have good cell permeability, as ents are often involved in the uptake of drugs into cells .
Result of Action
The inhibition of ENTs by the compound can lead to a decrease in nucleotide synthesis and a disruption of adenosine function . This could potentially have a variety of cellular effects, depending on the specific role of these pathways in a given cell type.
properties
IUPAC Name |
N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O3/c21-16-2-4-17(5-3-16)24-11-9-23(10-12-24)8-7-22-20(25)15-1-6-18-19(13-15)27-14-26-18/h1-6,13H,7-12,14H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZMQBZCDHADOMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide |
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